![molecular formula C9H7N B573564 1H-Pyrrolo[2,1,5-CD]pyrrolizine CAS No. 174450-83-0](/img/structure/B573564.png)
1H-Pyrrolo[2,1,5-CD]pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,1,5-CD]pyrrolizine is a nitrogen-containing heterocyclic compound. Heterocycles are cyclic compounds that have at least one different element than carbon, such as sulfur, oxygen, or nitrogen. This compound is part of a broader class of pyrrole and pyrrolidine analogs, which have been extensively studied for their diverse biological and medicinal importance .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,1,5-CD]pyrrolizine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction is typically carried out under mild conditions and yields highly functionalized derivatives. Industrial production methods often involve similar cycloaddition reactions, but on a larger scale and with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,1,5-CD]pyrrolizine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1,5-CD]pyrrolizine-2,3-dione, while reduction can produce dihydro-1H-pyrrolo[2,1,5-CD]pyrrolizine .
Scientific Research Applications
1H-Pyrrolo[2,1,5-CD]pyrrolizine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1,5-CD]pyrrolizine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell proliferation and inflammation .
Comparison with Similar Compounds
1H-Pyrrolo[2,1,5-CD]pyrrolizine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolo[1,2-a]indole: Used in drug discovery for its anticancer properties.
Pyrrolidine: Widely used in medicinal chemistry for the development of new drugs.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMWYUPMZLHXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC3=CC=C1N23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666080 |
Source


|
| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174450-83-0 |
Source


|
| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

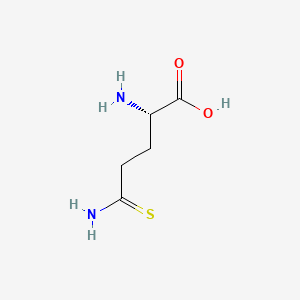
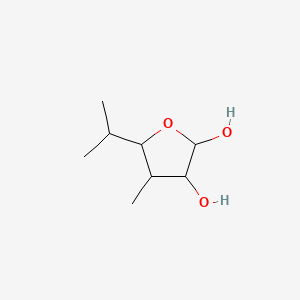
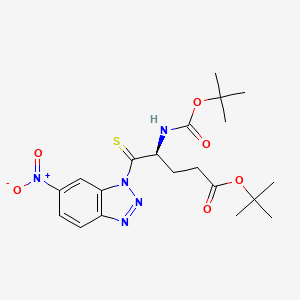
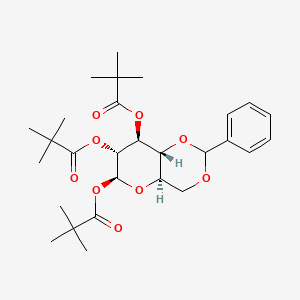
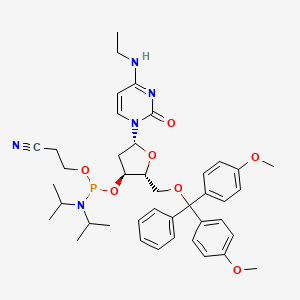

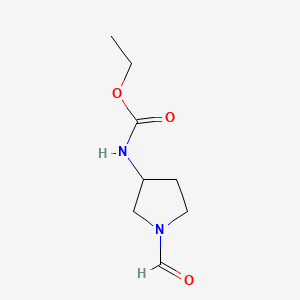
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)

![[Ala92]-Peptide 6](/img/structure/B573502.png)
